5-amino-1-methyl-1H-pyrazole-4-carbohydrazide
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Overview
Description
5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide is a derivative of the pyrazole class of compounds, which are characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry and as building blocks for various chemical syntheses.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various routes. For instance, the methylation of substituted 5-amino-3-methylthio-1H-pyrazole with CH3I leads to the formation of methylated products, where the ratio of isomers depends on the substituent at the 4-position of the pyrazole ring . Another approach involves the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides from potassium tricyanomethanide, which includes a selective Sandmeyer reaction on the corresponding diaminopyrazole . These methods highlight the versatility and efficiency of synthesizing pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with the potential for forming various isomers. X-ray diffraction analysis is commonly used to characterize these structures. For example, the crystal structure of a related compound, 5-amino-4-cyano-1-[(5-methyl-1-t-butyl-4-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole, was determined to belong to the monoclinic space group with specific unit cell parameters . Such detailed structural information is crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions, leading to the formation of diverse heterocyclic compounds. For instance, reactions of 5-amino-1-phenyl-4-pyrazolecarbohydrazide with various acids can yield tri-, tetra-, and pentacyclic pyrazolo[3,4-d]pyrimidines, demonstrating the reactivity of the carbohydrazide group . Additionally, the synthesis of new heterocyclic derivatives from 5-carbohydrazides and 5-carbonylazides of pyrazolo[3,4-b]pyridines showcases the potential for unexpected behaviors and the formation of complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the vibrational spectroscopy and DFT studies of (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide provide insights into the vibrational frequencies and stability of the compound in different phases . The hydrogen bonding patterns observed in compounds like 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole also affect their solid-state properties, such as the formation of a chain of rings or a three-dimensional framework .
Scientific Research Applications
Specific Scientific Field
Summary of the Application
5-Aminopyrazoles have been designed and prepared to interfere with inflammation, oxidative stress, and tumorigenesis .
Methods of Application or Experimental Procedures
Chemical modifications have been inserted on cathecol function or in aminopyrazole central core. The modifications include smaller, bigger, and more lipophilic substituents introduced in meta and para positions of catechol portion, a methyl group inserted on C3 of the pyrazole scaffold, a more flexible alkyl chain inserted on N1 position, and the acylhydrazonic linker moved from position 4 to position 3 of the pyrazole scaffold .
Results or Outcomes
The new derivatives have been tested for radical scavenging (DPPH assay), anti-aggregating/antioxidant (in human platelets) and cell growth inhibitory activity (MTT assay) properties. Some of the derivatives emerged to be promising anti-proliferative agents, able to suppress the growth of specific cancer cell lines .
Synthesis of 5-amino-1H-pyrazole-4-carbonitriles
Specific Scientific Field
Summary of the Application
A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed .
Methods of Application or Experimental Procedures
The cyclo-condensation of substituted benzaldehydes, malononitrile and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .
Results or Outcomes
The method used alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .
Construction of Diverse Heterocyclic Scaffolds
Specific Scientific Field
Summary of the Application
5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .
Methods of Application or Experimental Procedures
Planning strategies to construct organic compounds, particularly diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds via 5-amino-pyrazoles, have been summarized . These outstanding compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Results or Outcomes
5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .
Synthesis of Substituted Pyrazoles
Specific Scientific Field
Summary of the Application
5-Amino-3-methyl-1-phenylpyrazole may be used to synthesize substituted pyrazoles .
Methods of Application or Experimental Procedures
It reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo .
Results or Outcomes
The reaction yields 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo .
Construction of Diverse Heterocyclic Scaffolds
Specific Scientific Field
Summary of the Application
5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .
Methods of Application or Experimental Procedures
Planning strategies to construct organic compounds, particularly diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds via 5-amino-pyrazoles, have been summarized . These outstanding compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Results or Outcomes
5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .
Synthesis of Substituted Pyrazoles
Specific Scientific Field
Summary of the Application
5-Amino-3-methyl-1-phenylpyrazole may be used to synthesize substituted pyrazoles .
Methods of Application or Experimental Procedures
It reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo .
Results or Outcomes
The reaction yields 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo .
Safety And Hazards
properties
IUPAC Name |
5-amino-1-methylpyrazole-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c1-10-4(6)3(2-8-10)5(11)9-7/h2H,6-7H2,1H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFARNLCWFCSYMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377090 |
Source
|
Record name | 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-methyl-1H-pyrazole-4-carbohydrazide | |
CAS RN |
99347-21-4 |
Source
|
Record name | 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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